molecular formula C13H10N2O2S B2596685 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 446829-85-2

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No. B2596685
CAS RN: 446829-85-2
M. Wt: 258.3
InChI Key: PLPFFNBQLCHDKH-UHFFFAOYSA-N
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Description

“3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C13H10N2O2S . It has a molecular weight of 258.3 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 62%, with a melting point of 231–233 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H-NMR (DMSO-d6) spectrum shows signals at 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), and 3.82 (s, 3H, CH3). The 13C-NMR (DMSO-d6) spectrum shows signals at 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, and 32.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” include a molecular weight of 258.3 and a melting point of 231–233 °C . Its NMR spectra provide further insight into its chemical structure .

Scientific Research Applications

properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFFNBQLCHDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

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